molecular formula C19H30N2OS B1241673 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1241673
M. Wt: 334.5 g/mol
InChI Key: PSUWUZOXZUGHPC-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds similar to N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, such as thiophene-3-carboxamide derivatives, have shown antibacterial and antifungal activities. These activities are attributed to their molecular structures, which do not exhibit significant intermolecular interactions but form intramolecular hydrogen bonds, locking the molecular conformation and reducing conformational flexibility (Vasu et al., 2003); (Vasu et al., 2005).

Synthesis and Analysis for Pharmacological Applications

The synthesis and analysis of azomethine derivatives of this compound have been optimized for pharmacological applications. These derivatives are seen as precursors to biologically active compounds and have shown cytostatic, antitubercular, and anti-inflammatory activities. The synthesis process involves interactions with aromatic aldehydes and high-performance liquid chromatography (HPLC) analysis for purity assurance (Chiriapkin et al., 2021).

Antitumor Activity

Some derivatives of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized and investigated for their antitumor activity. These compounds have shown significant effects in inhibiting the growth of human tumor cells, indicating their potential as anti-cancer agents (Ostapiuk et al., 2017).

Synthesis for Opioid Receptor Antagonism

Research has been conducted on the synthesis of analogues of this compound for opioid receptor functional antagonism. These studies aim to define the pharmacophore for kappa opioid receptor antagonists and have identified new potent and selective kappa antagonists, demonstrating the compound’s relevance in opioid receptor research (Cai et al., 2008).

Miscellaneous Applications

Other research on similar structures includes the study of their antimicrobial activities, synthesis methods, and potential as antipsychotic agents. These studies highlight the compound's diverse applicability in various fields of medicinal chemistry and pharmaceutical research (Gouda et al., 2010); (Norman et al., 1996).

properties

Product Name

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C19H30N2OS

Molecular Weight

334.5 g/mol

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H30N2OS/c1-14-10-15(2)12-21(11-14)9-5-8-20-19(22)17-13-23-18-7-4-3-6-16(17)18/h13-15H,3-12H2,1-2H3,(H,20,22)

InChI Key

PSUWUZOXZUGHPC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CCCNC(=O)C2=CSC3=C2CCCC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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